(5Z)-5-(4-bromobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-bromobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a bromobenzylidene group, a dioxidotetrahydrothiophenyl group, and a thioxo-thiazolidinone core.
Preparation Methods
The synthesis of (5Z)-5-(4-bromobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the thiazolidinone ring. This step may require the use of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the ring closure.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
(5Z)-5-(4-bromobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Preliminary studies suggest that the compound may have anticancer properties, particularly against certain types of cancer cells. It is also being investigated for its anti-inflammatory effects.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-bromobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their cellular processes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the activity of enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
(5Z)-5-(4-bromobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
(5Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one: This compound has a chlorine atom instead of a bromine atom in the benzylidene group. It may exhibit different biological activities and reactivity due to the difference in halogen atoms.
(5Z)-5-(4-methylbenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one: This compound has a methyl group instead of a bromine atom in the benzylidene group. The presence of a methyl group may affect the compound’s lipophilicity and biological activity.
(5Z)-5-(4-nitrobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one: This compound has a nitro group instead of a bromine atom in the benzylidene group. The nitro group may enhance the compound’s electron-withdrawing properties and influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrNO3S3 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12BrNO3S3/c15-10-3-1-9(2-4-10)7-12-13(17)16(14(20)21-12)11-5-6-22(18,19)8-11/h1-4,7,11H,5-6,8H2/b12-7- |
InChI Key |
CRUHVJLVWXDCNF-GHXNOFRVSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Origin of Product |
United States |
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